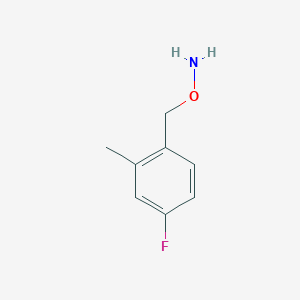

O-(4-Fluoro-2-methylbenzyl)hydroxylamine

Übersicht

Beschreibung

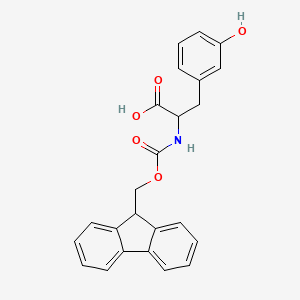

“O-(4-Fluoro-2-methylbenzyl)hydroxylamine” is likely a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a 4-Fluoro-2-methylbenzyl group . It’s important to note that the exact properties and characteristics can vary depending on the specific structure and functional groups present .

Synthesis Analysis

While specific synthesis methods for “O-(4-Fluoro-2-methylbenzyl)hydroxylamine” are not available, hydroxylamines in general can be prepared via O-alkylation of hydroxylamine derivatives . For example, methoxyamine is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis

The molecular structure of “O-(4-Fluoro-2-methylbenzyl)hydroxylamine” would likely involve a nitrogen-oxygen bond, similar to other hydroxylamines . The exact structure would depend on the specific arrangement and bonding of the 4-Fluoro-2-methylbenzyl group .Chemical Reactions Analysis

Hydroxylamines can undergo various reactions. They can condense with ketones and aldehydes to give imines . They can also undergo deprotonation by organolithium compounds to give amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(4-Fluoro-2-methylbenzyl)hydroxylamine” would depend on its specific structure. Hydroxylamines are typically colorless and soluble in water .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

O-(4-Fluoro-2-methylbenzyl)hydroxylamine and its derivatives are applied in asymmetric synthesis, particularly in the ortho-deprotonation of chromium tricarbonyl complexes, leading to 1,2-disubstituted products with high diastereoselectivity (Costa et al., 2017).

Microsomal Metabolism Studies

This compound is significant in microsomal metabolism studies, specifically in understanding the metabolic pathways of halogenated methyl anilines in rat liver, elucidating processes like side-chain C-hydroxylation and N-hydroxylation (Boeren et al., 1992).

Organic Syn

thesis and Ring-Closure ReactionsIn organic chemistry, derivatives of O-(4-Fluoro-2-methylbenzyl)hydroxylamine are used to synthesize N-alkylaziridines through diastereoselective ring-closure reactions, demonstrating its versatility in the creation of complex organic structures (Bew et al., 2006).

Chemical Reactivity and Stability Studies

The reactivity and stability of hydroxylamine derivatives, like the one , have been studied extensively. For instance, their behavior in the reduction of nitroimidazoles offers insights into their stability under different pH conditions and their potential use in various chemical reactions (McClelland et al., 1984).

Radiofluorination and Protective Group Studies

This compound is also relevant in the field of radiochemistry, specifically in the development of protective groups for hydroxyl groups in nucleophilic aromatic radiofluorination. This application is critical in radiochemical syntheses, where protecting groups play a crucial role in yield and efficiency (Malik et al., 2011).

Application in Antioxidant Research

Derivatives of hydroxylamines, such as O-(4-Fluoro-2-methylbenzyl)hydroxylamine, show potential as antioxidants. Their activity in protecting various materials against oxidation under specific conditions highlights their potential in material science and preservation (Lamphere et al., 1993).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

O-[(4-fluoro-2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSWLKDZZPBNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

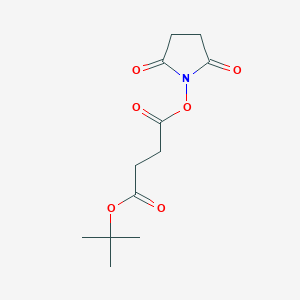

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

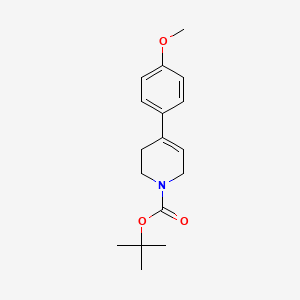

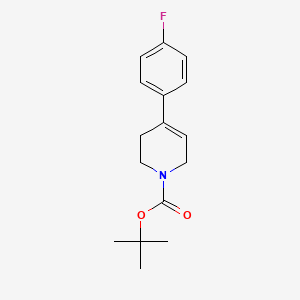

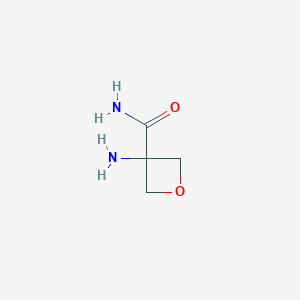

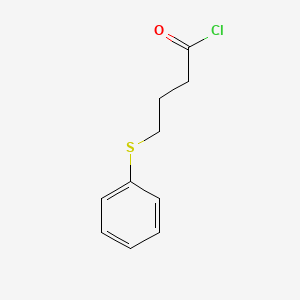

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)

![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3101266.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)